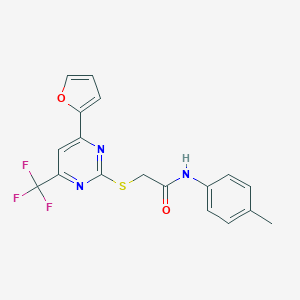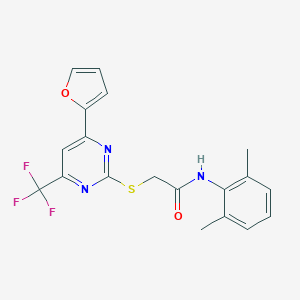![molecular formula C18H17N7O2 B284399 N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)
N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a tetrazolo-pyrimidine derivative that has shown potential in the treatment of various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is complex and involves multiple pathways. In cancer cells, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents it from phosphorylating its substrates. This leads to the inhibition of cell growth and proliferation. In dopaminergic neurons, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is metabolized into MPP+, which is a potent neurotoxin that selectively targets and kills these cells. MPP+ inhibits complex I of the mitochondrial electron transport chain, which leads to the depletion of ATP and the generation of reactive oxygen species (ROS), ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are dependent on the concentration and duration of exposure. In cancer cells, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to inhibit cell growth and induce apoptosis, which is a programmed cell death mechanism. In dopaminergic neurons, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide causes the selective destruction of these cells, leading to the symptoms of Parkinson's disease. N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to affect various biochemical pathways, such as the regulation of oxidative stress and inflammation.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages as a research tool, including its potent inhibitory effects on CK2 and its ability to selectively target dopaminergic neurons. However, there are also several limitations to its use in lab experiments. N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a highly toxic compound that requires specialized equipment and handling procedures. It also has a short half-life and can rapidly degrade in biological systems, which can limit its effectiveness.
未来方向
There are several future directions for the research and development of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. In cancer research, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could be further optimized to improve its potency and selectivity towards CK2. In Parkinson's disease research, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could be used as a tool to study the mechanisms of dopaminergic neuron death and to develop new therapies for the disease. Additionally, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could be modified to improve its pharmacokinetic properties and reduce its toxicity, which could make it a more viable therapeutic option.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has shown potential in the treatment of various diseases, including cancer and neurological disorders. Its unique properties have made it a valuable tool for scientific research, and its potential therapeutic applications continue to be explored. While there are limitations to its use in lab experiments, the future directions for the research and development of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide are promising, and it remains an important compound in the field of biomedical research.
合成方法
The synthesis of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves a series of chemical reactions that require specialized equipment and knowledge. The most common method of synthesizing N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is through a multi-step process that involves the reaction of 2-methoxyaniline with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction of the resulting compound with hydrazine hydrate and sodium nitrite. The final step involves the reaction of the intermediate compound with pyridine-4-carboxylic acid and methylamine. The purity of the synthesized N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is typically verified using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease. Studies have shown that N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can selectively target and kill dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
属性
分子式 |
C18H17N7O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-5-3-4-6-14(13)27-2)16(12-7-9-19-10-8-12)25-18(20-11)22-23-24-25/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |
InChI 键 |
RQAQDDQLBLVANV-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |
规范 SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)

![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284332.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)